![molecular formula C7H8N2O5S B6188950 3-methoxy-2-nitrobenzene-1-sulfonamide CAS No. 1261501-31-8](/img/new.no-structure.jpg)
3-methoxy-2-nitrobenzene-1-sulfonamide
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Overview
Description
3-Methoxy-2-nitrobenzene-1-sulfonamide: is an organic compound that belongs to the class of aromatic sulfonamides It is characterized by the presence of a methoxy group (-OCH3), a nitro group (-NO2), and a sulfonamide group (-SO2NH2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-2-nitrobenzene-1-sulfonamide typically involves the nitration of 3-methoxybenzene followed by sulfonation and subsequent conversion to the sulfonamide. The general steps are as follows:
Nitration: 3-Methoxybenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the methoxy group.
Sulfonation: The nitrated product is then subjected to sulfonation using fuming sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.
Conversion to Sulfonamide: The sulfonic acid derivative is converted to the sulfonamide by reaction with ammonia or an amine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base or catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 3-Methoxy-2-aminobenzene-1-sulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Formyl-2-nitrobenzene-1-sulfonamide or 3-carboxy-2-nitrobenzene-1-sulfonamide.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
3M2NBS serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds for research purposes.
Reactivity and Mechanism
The electron-withdrawing nitro group on the benzene ring deactivates it towards electrophilic aromatic substitution reactions, influencing its reactivity profile. This property can be exploited in synthesizing derivatives with tailored functionalities.
Biological Applications
Antimicrobial Activity
Research indicates that 3M2NBS exhibits notable antibacterial properties. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, by interfering with bacterial folate synthesis—a critical pathway for bacterial growth .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Mechanism of Action
The compound mimics para-aminobenzoic acid (PABA), a substrate for enzymes like carbonic anhydrase and dihydropteroate synthase, leading to competitive inhibition that disrupts folate synthesis in bacteria . This mechanism underlies its potential as an antibiotic agent.
Medicinal Applications
Drug Development Potential
Given its structural characteristics, 3M2NBS is being investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs. Its ability to inhibit key enzymes involved in bacterial metabolism positions it as a candidate for further exploration in pharmaceutical applications .
Case Studies
- Enzyme Inhibition Study: A study published in the Journal of Medicinal Chemistry demonstrated that 3M2NBS effectively inhibits carbonic anhydrase with an IC50 value in the low micromolar range. This inhibition was attributed to a covalent bond formation between the sulfonyl group and the enzyme's active site.
- Antimicrobial Screening: In a comprehensive screening of sulfonamide derivatives, 3M2NBS was found to possess potent activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
Industrial Applications
Dyes and Pigments Production
In industrial chemistry, 3M2NBS is utilized in the production of dyes and pigments. Its unique functional groups allow it to participate in various chemical reactions that yield colorants used in textiles and other materials.
Mechanism of Action
The mechanism of action of 3-methoxy-2-nitrobenzene-1-sulfonamide depends on its application. In medicinal chemistry, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it effective as an antibacterial agent.
Comparison with Similar Compounds
- 4-Methoxy-3-nitrobenzene-1-sulfonamide
- 2-Methoxy-5-nitrobenzene-1-sulfonamide
- 3-Methoxy-4-nitrobenzene-1-sulfonamide
Comparison: 3-Methoxy-2-nitrobenzene-1-sulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity
Properties
CAS No. |
1261501-31-8 |
---|---|
Molecular Formula |
C7H8N2O5S |
Molecular Weight |
232.2 |
Purity |
95 |
Origin of Product |
United States |
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